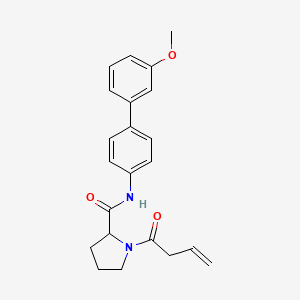

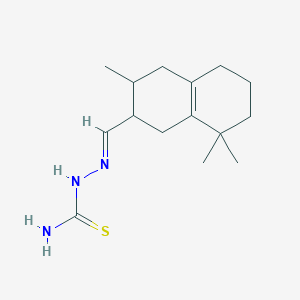

![molecular formula C29H25N5O2 B3877039 N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide](/img/structure/B3877039.png)

N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide

Overview

Description

This compound is a type of hydrazide, which are organic compounds that contain a nitrogen-nitrogen covalent bond with an adjacent carbonyl group. Hydrazides are often used in the synthesis of various organic compounds due to their reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring attached to it. The compound also contains a methoxy group (-OCH3) and a nicotinohydrazide moiety .Chemical Reactions Analysis

As a hydrazide, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in condensation reactions with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of hydrazides can be inferred, such as their tendency to form hydrogen bonds and their reactivity due to the presence of the hydrazide group .Scientific Research Applications

Antibacterial Activity

N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide and its derivatives have been extensively researched for their antibacterial properties. Studies have shown that these compounds exhibit significant antibacterial activity against various bacterial strains. For instance, Rai, Narayanaswamy, Shashikanth, and Arunachalam (2009) synthesized a series of novel compounds related to N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide, finding that certain derivatives exhibited significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Similarly, Kumar et al. (2012) reported the synthesis of derivatives with high antimicrobial activity, especially those containing methoxy groups (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Antiviral Activity

Compounds derived from N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide have also shown promise in antiviral research. Ali, Shaharyar, and De Clercq (2007) synthesized a series of derivatives and tested them for in vitro anti-viral activity. They found that compounds with electron-withdrawing groups exhibited promising antiviral activity (Ali, Shaharyar, & De Clercq, 2007).

Antidepressant Activity

In the realm of mental health, derivatives of N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}nicotinohydrazide have been evaluated for their antidepressant effects. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of such derivatives and assessed their antidepressant activity. Notably, one compound, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, demonstrated significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting potential antidepressant properties (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer Activity

Research has also been directed towards exploring the anticancer potential of these compounds. Mansour et al. (2020) reported the synthesis of various derivatives and evaluated their cytotoxic activity against cancer cell lines. Some of the synthesized compounds displayed promising growth inhibitory effects, highlighting their potential in anticancer therapy (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(E)-[4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O2/c1-36-26-15-11-23(12-16-26)28-18-27(22-6-3-2-4-7-22)33-34(28)25-13-9-21(10-14-25)19-31-32-29(35)24-8-5-17-30-20-24/h2-17,19-20,28H,18H2,1H3,(H,32,35)/b31-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMKDMDMGVTKQP-ZCTHSVRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C=NNC(=O)C4=CN=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)/C=N/NC(=O)C4=CN=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

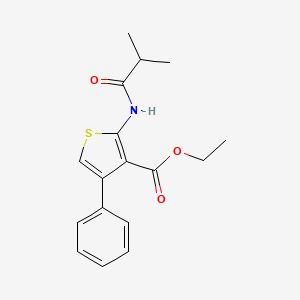

![ethyl 2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876961.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876969.png)

![ethyl 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B3876972.png)

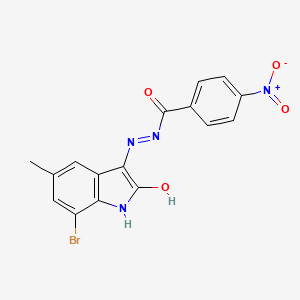

![5-(3-chlorophenyl)-3-furaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3876987.png)

![ethyl 2-(3-iodo-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877013.png)

![3-hydroxy-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3877018.png)

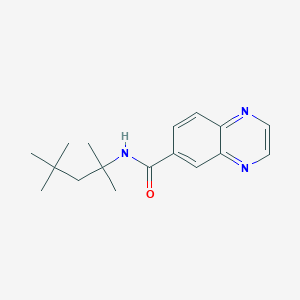

![1-(9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]-2-propanol](/img/structure/B3877029.png)

![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B3877034.png)